1-(4-Fluorophenyl)piperazin-2-one hydrochloride
Overview
Description
1-(4-Fluorophenyl)piperazin-2-one hydrochloride is a chemical compound with the molecular formula C10H12ClFN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the fluorophenyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and piperazine.
Reaction Conditions: The reaction between 4-fluoroaniline and piperazine is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, scaling up the process, and ensuring consistent quality and yield of the final product .
Chemical Reactions Analysis
1-(4-Fluorophenyl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
1-(4-Fluorophenyl)piperazin-2-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)piperazin-2-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazin-2-one hydrochloride can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)piperazine: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. It exhibits different reactivity and biological activity.
1-(4-Bromophenyl)piperazine:
1-(4-Methylphenyl)piperazine: The methyl group substitution affects the compound’s chemical behavior and interactions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for particular applications .
Properties
IUPAC Name |
1-(4-fluorophenyl)piperazin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O.ClH/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14;/h1-4,12H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWPKOVJFOOQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)C2=CC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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